molecular formula C5H6N2O3 B12352038 2,6-Dioxo-1,3-diazinane-4-carbaldehyde

2,6-Dioxo-1,3-diazinane-4-carbaldehyde

Cat. No.: B12352038
M. Wt: 142.11 g/mol
InChI Key: HSXLNRYVHYAXGQ-UHFFFAOYSA-N
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Description

6-Formyl-uracil monohydrate, also known as uracil-6-carboxaldehyde monohydrate, is an organic compound with the chemical formula C5H4N2O3·H2O. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is primarily used as a pharmaceutical intermediate and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Formyl-uracil monohydrate typically involves the oxidation of 6-methyluracil. One common method includes the use of selenium dioxide as an oxidizing agent in the presence of acetic acid. The reaction is carried out under reflux conditions, leading to the formation of 6-Formyl-uracil, which is then hydrated to obtain the monohydrate form .

Industrial Production Methods: Industrial production of 6-Formyl-uracil monohydrate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Formyl-uracil monohydrate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydrogen atoms on the uracil ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed:

Scientific Research Applications

6-Formyl-uracil monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Formyl-uracil monohydrate involves its interaction with nucleic acids and proteins. The formyl group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases. This interaction can affect the function of proteins and nucleic acids, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

    6-Methyluracil: A precursor in the synthesis of 6-Formyl-uracil monohydrate.

    6-Carboxyuracil: An oxidation product of 6-Formyl-uracil monohydrate.

    6-Hydroxymethyluracil: A reduction product of 6-Formyl-uracil monohydrate.

Uniqueness: 6-Formyl-uracil monohydrate is unique due to its formyl group, which allows it to undergo specific reactions that other uracil derivatives cannot. This makes it a versatile compound in synthetic chemistry and biochemical research .

Properties

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

2,6-dioxo-1,3-diazinane-4-carbaldehyde

InChI

InChI=1S/C5H6N2O3/c8-2-3-1-4(9)7-5(10)6-3/h2-3H,1H2,(H2,6,7,9,10)

InChI Key

HSXLNRYVHYAXGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1=O)C=O

Origin of Product

United States

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